Pharanox selenate
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Overview
Description
Pharanox selenate is a derivative of chloroethylaminophenylacetic acid, modified with selenium to enhance its antitumor properties. This compound has shown significant potential in experimental studies and is currently being introduced into clinical trials .
Preparation Methods
Pharanox selenate is synthesized by modifying the cytotoxic group of Pharanox with selenious acid. The synthetic route involves the reaction of Pharanox with selenious acid under controlled conditions to obtain the corresponding alkylating agent, this compound . Industrial production methods for this compound are still under development, as it is primarily used in experimental and clinical research settings.
Chemical Reactions Analysis
Pharanox selenate undergoes various chemical reactions, including:
Oxidation: The selenium component can be oxidized, altering the compound’s reactivity and efficacy.
Reduction: The compound can be reduced to form elemental selenium, which has different biological activities.
Substitution: The chloroethyl group can undergo substitution reactions, potentially modifying the compound’s antitumor properties
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include elemental selenium and modified derivatives of this compound.
Scientific Research Applications
Pharanox selenate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of selenium modification on chemical reactivity and stability.
Biology: Investigated for its potential to modulate biological pathways and its effects on cellular processes.
Mechanism of Action
Pharanox selenate exerts its effects through several mechanisms:
Alkylation: The compound alkylates DNA, leading to the disruption of DNA replication and cell division, which is crucial for its antitumor activity.
Oxidative Stress: The selenium component enhances the generation of reactive oxygen species, inducing oxidative stress in cancer cells and promoting cell death.
Enzyme Inhibition: This compound inhibits key enzymes involved in cellular metabolism, further contributing to its antitumor effects
Comparison with Similar Compounds
Pharanox selenate is compared with other similar compounds, such as:
Lophenal: Another chloroethylaminophenylacetic acid derivative used in combination therapy for lymphoproliferative diseases and ovarian cancer.
This compound stands out due to its selenium modification, which enhances its antitumor properties and reduces its teratogenic effects compared to its analogs .
Properties
CAS No. |
205988-96-1 |
---|---|
Molecular Formula |
C12H17Cl2NO7Se |
Molecular Weight |
437.1 g/mol |
IUPAC Name |
4-(carboxymethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;selenic acid |
InChI |
InChI=1S/C12H15Cl2NO3.H2O4Se/c13-5-7-15(18,8-6-14)11-3-1-10(2-4-11)9-12(16)17;1-5(2,3)4/h1-4H,5-9H2,(H,16,17);(H2,1,2,3,4) |
InChI Key |
VRFIAMXUXRPFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].O[Se](=O)(=O)O |
Origin of Product |
United States |
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